Barbituric acid, 5,5-diethyl-1-pentyl-
Description
Barbituric acid, 5,5-diethyl-1-pentyl-, is a substituted barbiturate derivative characterized by a 5,5-diethyl substitution at the pyrimidine ring and a pentyl group at the N1 position. This structural modification influences its physicochemical and pharmacological properties. Barbituric acid derivatives are historically significant as central nervous system (CNS) depressants, with applications ranging from sedatives to anticonvulsants .
Properties
CAS No. |
15517-31-4 |
|---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18) |
InChI Key |
ZFAYOFSMNONQIN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Canonical SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Other CAS No. |
15517-31-4 |
Synonyms |
5,5-Diethyl-1-pentylbarbituric acid |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
5,5-Diethylbarbituric acid is primarily recognized for its hypnotic and sedative effects. It is classified among barbiturates, which are known for their ability to depress the central nervous system. The compound exhibits several key pharmacological properties:
- Hypnotic Effects : It induces sleep rapidly and effectively, making it a candidate for treating insomnia and related disorders .
- Sedative Action : The compound has a significant sedative effect, providing relief from anxiety and agitation in both human and veterinary medicine .
- Lower Toxicity : Compared to other barbiturates, 5,5-diethylbarbituric acid is noted for its relatively lower toxicity, enhancing its safety profile for medical use .
Therapeutic Applications
The therapeutic applications of 5,5-diethylbarbituric acid extend beyond mere sedation. Key applications include:
- Anesthesia : Due to its potent sedative properties, it has been used in anesthesia protocols to induce unconsciousness before surgical procedures .
- Anticonvulsant Properties : Barbiturates are also employed in the treatment of epilepsy and other seizure disorders due to their ability to stabilize neuronal excitability .
- Psychiatric Disorders : The compound has been utilized in managing anxiety disorders and other psychiatric conditions, offering symptomatic relief through its sedative effects .
Case Studies and Research Findings
Several studies have documented the efficacy and safety of 5,5-diethylbarbituric acid:
- A study highlighted its use in veterinary medicine as a reliable sedative for various animal procedures, demonstrating effective results with minimal side effects .
- Research into its anticonvulsant properties showed promising results in controlling seizures in animal models, suggesting potential for human applications .
- Investigations into its synthesis have led to improved methods that yield higher purity products suitable for pharmaceutical use .
Data Table: Comparison of Barbiturate Derivatives
| Compound Name | Hypnotic Effect | Sedative Effect | Toxicity Level | Primary Use |
|---|---|---|---|---|
| 5,5-Diethylbarbituric Acid | High | High | Low | Insomnia treatment |
| Phenobarbital | Moderate | High | Moderate | Anticonvulsant |
| Secobarbital | High | Very High | High | Anesthesia |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural features and properties is summarized in Table 1.
| Compound | Substituents | pKa (Gas-Phase Acidity) | Solubility (Water) | Key Physicochemical Traits |
|---|---|---|---|---|
| 5,5-Diethyl-1-pentyl- | 5,5-diethyl, N1-pentyl | 308.1 kcal/mol¹ | Low | High lipophilicity, keto tautomer |
| 5,5-Dimethylbarbituric | 5,5-dimethyl | 305.4 kcal/mol¹ | Moderate | Lower acidity than diethyl analog |
| Thiobarbituric acid (TBA) | Sulfur replaces O at C2 | N/A | Low | Enhanced redox activity, enol tautomer |
| 1,3-Dimethylbarbituric | N1,N3-dimethyl | N/A | Moderate | Increased stability, reduced H-bonding |
| Phenobarbital | 5-ethyl,5-phenyl, N1-methyl | N/A | Low | Long half-life, anticonvulsant |
¹Gas-phase acidity data from thermochemical studies .
- Tautomerism: Unlike thiobarbituric acid (TBA), which exhibits significant enol tautomerism, 5,5-diethyl-1-pentyl- primarily exists in the keto form due to steric and electronic effects of the diethyl groups .
- Acidity : The 5,5-diethyl substitution increases gas-phase acidity (ΔHacid = 308.1 kcal/mol) compared to 5,5-dimethylbarbituric acid (ΔHacid = 305.4 kcal/mol), indicating stronger proton-donating ability .
Pharmacological Activity
Key pharmacological differences are highlighted in Table 2.
| Compound | Biological Activity | Potency (IC50/EC50) | Target/Mechanism |
|---|---|---|---|
| 5,5-Diethyl-1-pentyl- | Sedative, hypnotic (predicted) | N/A | GABAA receptor modulation |
| Thiobarbituric acid | Antioxidant, anticancer | 10–50 µM¹³⁻¹⁹ | Free radical scavenging, DNA intercalation |
| 1,3-Dimethyl-5-propionoxy | Analgesic (oral activity > codeine) | 7–10 mg/kg¹² | COX inhibition (proposed) |
| Phenobarbital | Anticonvulsant, sedative | 10–20 µg/mL⁸ | GABAA receptor enhancement |
| 5-(2-Naphthyl)methyl | mPGES-1 inhibition | 36–41 nM⁷ | Competitive binding to mPGES-1 |
- Thiobarbiturates, however, show divergent activities (e.g., anticancer) unrelated to CNS targets .
- Enzyme Inhibition: Derivatives like 5-(2-naphthyl)methylbarbituric acid exhibit nanomolar potency against mPGES-1, a key enzyme in prostaglandin synthesis, via hydrogen bonding with S127 and hydrophobic interactions .
Structure-Activity Relationships (SAR)
- Substituent Length : Longer N1-alkyl chains (e.g., pentyl vs. methyl) enhance lipophilicity but may reduce solubility and receptor selectivity. For example, 7e (N1-octyl) showed lower mPGES-1 inhibition than 7c (N1-butyl) due to steric hindrance .
- Electron-Withdrawing Groups : 5,5-Diethyl groups increase acidity, favoring interactions with basic residues in target proteins (e.g., S127 in mPGES-1) .
Preparation Methods
Two-Step Process: Core Formation Followed by N-Alkylation
Step 1: Synthesis of 5,5-Diethylbarbituric Acid
-
Reactants: Diethyl malonate (1.0 eq), urea (1.2 eq), sodium methoxide (2.5 eq).
-
Conditions: Reflux in methanol (85–90°C, 6–8 hours), followed by acidification to pH 3–4 with HCl.
Step 2: N-Pentylation
One-Pot Alkylation-Condensation Approach
An alternative method involves simultaneous dialkylation and N-alkylation using a mixed malonic ester. For example, ethyl pentyl malonate could theoretically condense with urea under alkaline conditions to directly yield 5,5-diethyl-1-pentylbarbituric acid. However, this approach faces challenges in regioselectivity and is less documented in literature.
Reaction Optimization and Challenges
Alkaline Hydrolysis Side Reactions
Hydrolysis of intermediates must be carefully controlled to avoid undesired decarboxylation or amide formation. For instance, excessive base or prolonged heating during the malonic ester condensation can degrade the barbituric acid core into malonic acid derivatives.
Mitigation Strategy:
Purification and Recrystallization
Crude products often contain unreacted starting materials or O-alkylated byproducts. Recrystallization from ethanol/water mixtures (e.g., 1:2 v/v) effectively isolates the target compound. Decolorizing agents like activated carbon improve purity.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
-
Melting Point: 176–187°C (varies with recrystallization solvent).
-
HPLC Purity: ≥98% when using optimized recrystallization protocols.
Industrial Scalability and Environmental Considerations
The two-step process is preferred for large-scale production due to its straightforward isolation steps and minimal waste generation. Solvent recovery systems (e.g., ethanol distillation) further enhance cost-effectiveness. Regulatory compliance for handling barbiturates (e.g., controlled substance laws) necessitates secure synthesis protocols .
Q & A
What are the primary synthetic methodologies for 5,5-diethyl-1-pentylbarbituric acid, and how do they address regioselectivity?
Basic
The synthesis typically involves Knoevenagel condensation or multicomponent reactions (MCRs) using barbituric acid as a core scaffold. For 1-pentyl substitution, alkylation at the N1 position is achieved via nucleophilic substitution under basic conditions (e.g., sodium ethoxide) . Regioselectivity is confirmed by NMR analysis of benzylic protons, which appear as singlets in the target compound, ruling out alternative regioisomers .
How can X-ray crystallography resolve structural ambiguities in substituted barbituric acid derivatives?
Basic
Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions and hydrogen-bonding networks. For example, in 5,5-diethyl derivatives, the crystal lattice often stabilizes via intermolecular hydrogen bonds between the pyrimidine trione oxygen and adjacent NH groups, as observed in structurally similar compounds .
What structure-activity relationship (SAR) insights guide the design of 5,5-diethyl-1-pentylbarbituric acid derivatives for CNS activity?
Advanced
Lipophilicity at the C5 position (via diethyl groups) enhances blood-brain barrier penetration, while the 1-pentyl chain modulates metabolic stability. Pharmacologically inactive parent barbituric acid gains activity through these substitutions, as seen in analogs like barbital (5,5-diethylbarbituric acid) . Substitutions larger than ethyl at C5 reduce anticonvulsant efficacy but improve hypnotic effects .
How can researchers validate conflicting pKa values reported for barbituric acid derivatives?
Advanced
Historical pKa measurements (e.g., via potentiometric titration in flawed ionic strength conditions) often underestimate acidity. Modern approaches use UV-spectrophotometric titrations in controlled buffers. For 5,5-dialkyl derivatives, validated pKa values range from 8.1–8.5, contrasting outdated reports of ~7.1 . Cross-referencing IUPAC compilations and original studies is critical to avoid errors .
How does the synthesis of modern barbiturates differ from von Baeyer’s original method?
Basic
Von Baeyer’s urea-malonic acid condensation (1864) produced unsubstituted barbituric acid. Current methods introduce alkyl/aryl groups at C5 and N1 via malonate derivatives (e.g., diethyl malonate) and alkyl halides, enabling tailored lipophilicity and bioactivity . Microwave-assisted synthesis now reduces reaction times from hours to minutes .
What metabolic pathways are implicated in the detoxification of 5,5-diethyl-1-pentylbarbituric acid?
Advanced
Hepatic cytochrome P450 enzymes (CYP2C9/19) oxidize the pentyl side chain into hydroxylated metabolites, which conjugate with glucuronic acid for renal excretion. In vitro microsomal assays with NADPH cofactors and LC-MS/MS tracking are used to identify primary metabolites .
How do multicomponent reactions (MCRs) expand the utility of barbituric acid in heterocyclic chemistry?
Advanced
Barbituric acid participates in MCRs like the Biginelli reaction, forming pyrimido[4,5-d]pyrimidines. For 1-pentyl derivatives, aldehyde condensation generates arylidene intermediates, which undergo cyclization with amines or thioureas. These reactions yield libraries for high-throughput bioactivity screening .
What analytical challenges arise in characterizing 5,5-diethyl-1-pentylbarbituric acid, and how are they resolved?
Advanced
Differentiating N1 and C5 substitution patterns requires tandem MS/MS and 2D NMR (e.g., HSQC). For example, -NMR singlet peaks at δ 1.2–1.4 ppm confirm diethyl C5 substitution, while the pentyl chain shows distinct methylene resonances (δ 0.8–1.1 ppm) .
Why are spirocyclic barbituric acid derivatives significant in drug discovery?
Advanced
Spiro-cycloalkane derivatives (e.g., 5,5-spirocyclohexane) exhibit constrained conformations that enhance receptor binding specificity. Molecular docking studies suggest these derivatives interact uniquely with GABA receptor subunits, reducing off-target effects compared to linear analogs .
How does the 1-pentyl group influence the physicochemical properties of barbituric acid derivatives?
Basic
The pentyl chain increases logP by ~1.5 units compared to N1-methyl analogs, enhancing membrane permeability. However, excessive hydrophobicity (e.g., >C6 chains) reduces aqueous solubility, requiring formulation optimization (e.g., salt formation or co-solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
